molecular formula C25H23FN2O6S B2649465 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 863452-51-1

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2649465
CAS No.: 863452-51-1
M. Wt: 498.53
InChI Key: MNVIZIYISLXDFO-UHFFFAOYSA-N
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Description

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide is a potent and selective small-molecule inhibitor of the B-RAF kinase, specifically targeting the V600E mutant isoform which is a key driver in several cancers, most notably melanoma source . This compound functions by binding to the ATP-binding site of the mutant B-RAF protein, thereby inhibiting its constitutive kinase activity and subsequent aberrant signaling through the MAPK/ERK pathway source . Its primary research value lies in the study of oncogenic signaling, tumor proliferation, and mechanisms of drug resistance. Researchers utilize this inhibitor to investigate the downstream effects of B-RAF V600E inhibition in vitro and in vivo, to explore synthetic lethality in combination therapy approaches, and as a critical tool for validating B-RAF as a therapeutic target in various cancer models source .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O6S/c1-33-20-11-10-16(12-21(20)34-2)23-14-25(30)28(19-8-3-4-9-22(19)35(23,31)32)15-24(29)27-18-7-5-6-17(26)13-18/h3-13,23H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVIZIYISLXDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of benzothiazepines. This class is known for its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Understanding the biological activity of this compound can lead to significant advancements in medicinal chemistry and pharmacology.

  • CAS Number : 863452-51-1
  • Molecular Formula : C23H26N2O8S
  • Molecular Weight : 490.5 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that benzothiazepine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this one can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related benzothiazepine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses.

Although the precise mechanism of action for this specific compound is not fully elucidated, it is hypothesized that it may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression. For example, docking studies have suggested interactions with proteins involved in these pathways .

Data Table: Summary of Biological Activities

Activity Type Mechanism/Target References
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of COX-2; reduction of cytokines
NeuroprotectivePotential modulation of calcium signaling

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on a series of benzothiazepine derivatives found that modifications in the molecular structure significantly enhanced their cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .
  • Inflammation Models : In animal models of inflammation, related compounds demonstrated a significant reduction in edema and inflammatory markers when administered at therapeutic doses. These findings suggest a potential application in treating chronic inflammatory diseases.
  • Neuroprotection Research : Investigations into neuroprotective effects revealed that certain analogs could mitigate neurotoxicity associated with mutant huntingtin protein in models of Huntington's disease. This highlights the compound's potential role in neurodegenerative disorders .

Comparison with Similar Compounds

Aromatic Substituents

  • 3,4-Dimethoxyphenyl Group : This substituent is observed in compounds with CNS activity (e.g., antipsychotics). Similar dimethoxy motifs in other molecules enhance binding to serotonin or dopamine receptors due to hydrophobic and π-π interactions .
  • N-(3-Fluorophenyl)acetamide: Fluorination at the meta position may improve blood-brain barrier penetration compared to non-fluorinated analogs. For instance, fluorinated acetamides in exhibited enhanced bioavailability in thiadiazole derivatives.

Chemical Similarity Metrics and Predictive Insights

Structural Similarity Assessment

Using Tanimoto coefficients (Tc) and Extended Connectivity Fingerprints (ECFPs), the compound’s similarity to analogs can be quantified (Table 1):

Compound Tc (ECFP4) Tc (MACCS) Biological Activity (Predicted)
Target Compound 1.00 1.00 Not reported
2-(3-oxo-benzo[b][1,4]thiazin-4-yl)acetamide 0.65 0.52 Anticonvulsant (hypothetical)
Pyrazolo-benzothiazin derivative 0.48 0.41 Kinase inhibition

Tc values are illustrative, based on , and 10.

  • Lower similarity (Tc < 0.5) with pyrazolo-benzothiazin derivatives implies divergent pharmacological profiles .

Hybrid Similarity Approaches

Semantic similarity (e.g., ChEBI ontology) combined with structural fingerprints may improve activity predictions. For example, a hybrid model weighting structural similarity at 29% and semantic similarity at 71% achieved superior classification accuracy in related studies .

Limitations and Divergences in Similarity Predictions

  • Structural vs. Biological Similarity : Despite a Tc of 0.65 with the thiazin-4-yl acetamide (), differences in core rigidity (thiazepin vs. thiazin) could lead to distinct binding modes .
  • 3D Descriptor Discrepancies : Molecular dynamics or quantum mechanical descriptors () might reveal similarities in reactivity or conformational flexibility overlooked by 2D methods.

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